4-amino-6-methyl-3-propanoyl-2H-pyran-2-one
Description
4-amino-6-methyl-3-propanoyl-2H-pyran-2-one is a heterocyclic compound that belongs to the pyran family. Pyrans are six-membered oxygen-containing rings that have captivated the interest of synthetic chemists due to their broad spectrum of biological and pharmaceutical properties
Properties
IUPAC Name |
4-amino-6-methyl-3-propanoylpyran-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-3-7(11)8-6(10)4-5(2)13-9(8)12/h4H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCSAISTELIOPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=C(OC1=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-6-methyl-3-propanoyl-2H-pyran-2-one typically involves multicomponent reactions (MCRs). One common method is the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid–base catalysis, and organocatalysis . The reaction conditions can vary, but they often involve heating the reactants in a suitable solvent, such as ethanol, in the presence of a catalyst like hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-amino-6-methyl-3-propanoyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
4-amino-6-methyl-3-propanoyl-2H-pyran-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-amino-6-methyl-3-propanoyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, binding to the active site of an enzyme and preventing its normal function. This can lead to changes in metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-6-methyl-2H-pyran-2-one: This compound is similar in structure but has a hydroxyl group instead of an amino group.
2-amino-4H-pyran-3-carbonitrile: This compound has a cyano group instead of a propanoyl group.
Uniqueness
4-amino-6-methyl-3-propanoyl-2H-pyran-2-one is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its propanoyl group, in particular, allows for unique interactions in chemical reactions and biological systems .
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